3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural elements include:
- Pyrido[1,2-a]pyrimidin-4-one scaffold: Provides rigidity and planar geometry, facilitating interactions with biological targets.
- 4-Methylpiperazin-1-yl group at position 2: Enhances solubility and modulates pharmacokinetics via basic amine functionality.
This structural complexity aligns with drug design principles for targeting enzymes or receptors in diseases like cancer or microbial infections .
Properties
Molecular Formula |
C27H29N5O3S2 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O3S2/c1-18-4-9-23-28-24(30-14-12-29(2)13-15-30)21(25(33)32(23)17-18)16-22-26(34)31(27(36)37-22)11-10-19-5-7-20(35-3)8-6-19/h4-9,16-17H,10-15H2,1-3H3/b22-16- |
InChI Key |
JXKIIZBPIMTYAJ-JWGURIENSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCN(CC5)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCN(CC5)C)C=C1 |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure
The compound's complex structure incorporates various functional groups that contribute to its biological activity. The thiazolidinone moiety is particularly noted for its diverse pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. In vitro evaluations demonstrated that it exhibits potent activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |
|---|---|---|
| E. coli | 0.004 mg/mL | Superior to ampicillin |
| S. aureus | 0.008 mg/mL | Comparable to streptomycin |
| Pseudomonas aeruginosa | 0.03 mg/mL | Effective but less than ciprofloxacin |
The compound showed an MIC range of 0.004–0.03 mg/mL against various pathogens, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays, revealing promising results against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 7.5 | Inhibition of cell cycle progression |
| A549 (lung cancer) | 6.0 | Modulation of PI3K/Akt signaling pathway |
The compound demonstrated cytotoxic effects at micromolar concentrations, suggesting that it may inhibit tumor growth by inducing apoptosis and disrupting critical signaling pathways involved in cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed using various in vivo models. It was found to significantly reduce inflammation markers in animal models, particularly in conditions induced by carrageenan.
Key Findings:
- Reduction in paw edema by up to 50% compared to control groups.
- Decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in serum samples.
These results indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Other Pharmacological Activities
In addition to its antimicrobial and anticancer properties, the compound has shown promise in several other areas:
- Antioxidant Activity: Exhibited strong free radical scavenging ability in DPPH assays.
- Antidiabetic Effects: Demonstrated inhibition of α-glucosidase activity, suggesting potential for managing blood sugar levels.
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research has indicated that compounds similar to 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibit notable antimicrobial properties. For instance, derivatives containing thiazolidin and pyrimidine rings have shown effectiveness against various bacterial strains and fungi .
2. Anticancer Potential
Recent studies have suggested that similar heterocyclic compounds possess anticancer properties. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival . This compound's structural features may allow it to interact with DNA or RNA synthesis pathways, making it a candidate for further investigation in cancer therapy.
3. Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their anti-inflammatory activities. The thiazolidin ring is known to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediator release .
Case Study 1: Antimicrobial Screening
A study conducted on a series of thiazolidin derivatives demonstrated that certain modifications led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship highlighted the importance of substituents on the thiazolidin ring in determining efficacy .
Case Study 2: Cancer Cell Line Testing
In vitro studies assessed the cytotoxic effects of pyrido[1,2-a]pyrimidine derivatives on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated significant dose-dependent inhibition of cell growth, suggesting potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Substituent Variations in Piperazine/Thiazolidinone Moieties
The target compound’s piperazine and thiazolidinone substituents distinguish it from analogs. Key comparisons include:
*Estimated via ChemSpider; †Predicted using QSAR models.
Key Observations :
- Thiazolidinone Substituents: The 2-(4-methoxyphenyl)ethyl group in the target compound increases aromaticity and lipophilicity relative to 3-methoxypropyl () or 2-methoxyethyl (), favoring interactions with hydrophobic enzyme pockets .
Core Scaffold and Electronic Effects
The pyrido[1,2-a]pyrimidin-4-one core is conserved across analogs, but substituent electronic profiles vary:
- Target Compound: The 7-methyl group on the pyrido-pyrimidinone core donates electron density, stabilizing the conjugated system. This contrasts with analogs lacking methyl groups (e.g., ), which may exhibit reduced planarity .
- Thioxo vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
